NMS-P715
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant attention in the field of cancer research due to its ability to selectively reduce cancer cell proliferation while leaving normal cells almost unaffected . Monopolar spindle 1 kinase is a key regulator of the spindle assembly checkpoint, a mitotic mechanism required for proper chromosomal alignment and segregation .
Scientific Research Applications
NMS-P715 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to:
Inhibit Tumor Growth: This compound inhibits tumor growth in preclinical cancer models by accelerating mitosis and causing massive aneuploidy and cell death in various tumoral cell lines.
Target Cancer Cells: The compound selectively targets cancer cells by inhibiting the spindle assembly checkpoint, leading to mitotic arrest and cell death.
Combination Therapy: This compound has shown synergistic effects when used in combination with other chemotherapeutic agents, enhancing their efficacy.
Research Tool: It is used as a research tool to study the role of monopolar spindle 1 kinase in cell division and cancer progression.
Mechanism of Action
Target of Action
NMS-P715, also known as N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide, is a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase . MPS1 kinase is a key regulator of the spindle assembly checkpoint (SAC), a mitotic mechanism specifically required for proper chromosomal alignment and segregation .
Mode of Action
This compound acts as an ATP-competitive inhibitor of MPS1 . It interacts with MPS1 kinase, thereby inhibiting its function. This results in the acceleration of mitosis and affects the localization of kinetochore components .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the spindle assembly checkpoint (SAC) pathway . By inhibiting MPS1, this compound disrupts this checkpoint, leading to errors in chromosomal segregation .
Result of Action
The inhibition of MPS1 by this compound leads to the acceleration of mitosis, causing massive aneuploidy and cell death in a variety of tumoral cell lines . It has been shown to selectively reduce cancer cell proliferation, leaving normal cells almost unaffected . Moreover, this compound has been found to inhibit tumor growth in preclinical cancer models .
Preparation Methods
The synthetic routes and reaction conditions for NMS-P715 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
NMS-P715 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
NMS-P715 is compared with other similar compounds, such as:
Reversine: Another well-characterized monopolar spindle 1 kinase inhibitor that does not share cross-resistance with this compound. The uniqueness of this compound lies in its selective inhibition of cancer cell proliferation and its ability to cause massive aneuploidy and cell death in tumoral cell lines.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAJUGFHDCBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F3N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.